8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19434270 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Arrangements in Cyclohexane Derivatives
Research into cyclohexane derivatives, including compounds structurally similar to 8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid, has revealed insights into supramolecular arrangements. Studies have shown how substituents on the cyclohexane ring influence these arrangements, with implications for the development of materials and molecular engineering. The work by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives provides a foundational understanding of these molecular structures and their potential applications in materials science and supramolecular chemistry (Graus et al., 2010).
Crystal Structure and Molecular Interactions
Further exploration into compounds with a similar backbone structure, such as 3'-aminocyclohexanespiro-5'-hydantoinphenylboronic acid, highlights the significance of hydrogen bonding and π interactions in crystal formation. This research underscores the role of molecular interactions in defining the structural characteristics of these compounds, which is essential for designing new pharmaceuticals and materials (Shivachev et al., 2006).
Antihypertensive Activity in Related Compounds
Investigations into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated their potential antihypertensive activity. Such studies contribute to our understanding of how structural modifications can impact the biological activity of spirocyclic compounds, offering a pathway for the development of new therapeutic agents (Caroon et al., 1981).
Electrophilic Amination and Synthesis Techniques
Research into the electrophilic amination of C-H acidic compounds with 1-oxa-2-azaspiro derivatives opens new avenues for synthesizing nitrogen-containing spirocyclic structures. These synthesis techniques are crucial for pharmaceutical development and the creation of new materials with unique properties (Andreae et al., 1992).
Enhanced Reactivity in Castagnoli-Cushman Reactions
Studies on the reactivity of oxa-dithiaspiro compounds in Castagnoli-Cushman reactions with imines have highlighted the enhanced reactivity and broad substrate scope of these compounds. Such findings are relevant for organic synthesis, providing efficient pathways to complex molecules (Rashevskii et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include testing its biological activity, studying its interactions with various biological targets, and optimizing its synthesis .
Propiedades
IUPAC Name |
1-methyl-2-oxo-8-[(3-phenylphenyl)methyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-24-21(26)15-20(22(27)28)23(24)10-12-25(13-11-23)16-17-6-5-9-19(14-17)18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZDOIYCRORASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC(=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.